1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride

Catalog No.
S12784109
CAS No.
M.F
C8H16ClNO2
M. Wt
193.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylpiperidine-4-carboxylic acid hydrochlo...

Product Name

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride

IUPAC Name

1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

OQHFZECFUQVVFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)C(=O)O.Cl

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure and properties. Its molecular formula is C8H16ClNO2, and it has a molecular weight of approximately 193.67 g/mol. The compound features a piperidine ring with two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 4 position, making it a derivative of piperidine. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry .

The chemical behavior of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride can be analyzed through several types of reactions:

  • Acid-Base Reactions: As a carboxylic acid, it can donate protons to bases, forming salts.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Reduction: The compound may undergo reduction reactions, particularly involving the carbonyl group if present in derivatives.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, reacting with alkyl halides to form quaternary ammonium salts.

Research into the biological activity of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride indicates potential pharmacological applications. Compounds in this class have been studied for their effects on neurotransmitter systems and may exhibit activities such as:

  • Antidepressant Effects: Some derivatives demonstrate potential as antidepressants by modulating serotonin and norepinephrine levels.
  • Cognitive Enhancers: Investigations suggest possible benefits in enhancing cognitive functions.
  • Analgesic Properties: Certain studies indicate that compounds with similar structures may possess pain-relieving properties.

Several methods are employed to synthesize 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride:

  • Piperidine Derivative Synthesis:
    • Starting from piperidine, methylation reactions can introduce methyl groups at the 1 and 2 positions.
    • Subsequent carboxylation can be performed using carbon dioxide under high pressure or via the Kolbe electrolysis method.
  • Hydrochloride Formation:
    • The final step involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt.
  • Alternative Pathways:
    • Other synthetic routes may include using pre-existing dimethylpiperidine derivatives followed by functional group transformations.

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride finds utility in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis or as a building block for more complex molecules.
  • Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Utilized in studies examining neurotransmitter interactions and pharmacodynamics.

Interaction studies involving 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride focus on its role as a ligand or substrate in biological systems. Key areas include:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition: Analysis of its potential to inhibit specific enzymes involved in metabolic pathways.
  • Drug Synergy: Studies assessing how this compound may enhance or alter the effects of other pharmacological agents.

1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-Dimethylpiperidine-4-carboxamide hydrochlorideC8H17ClN2OContains an amide instead of a carboxylic acid group
1-Methylpiperidine-4-carboxylic acidC7H13NO2Lacks the second methyl group on the piperidine ring
1,4-DimethylpiperidineC8H17NNo carboxylic acid functionality

While these compounds share a piperidine core structure, 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride's unique configuration allows for distinct biological activities and chemical reactivity profiles. This uniqueness makes it particularly valuable in pharmaceutical development and research applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.0869564 g/mol

Monoisotopic Mass

193.0869564 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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